molecular formula C17H27N3O3S B4519237 1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)ethyl]-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)ethyl]-3-piperidinecarboxamide

Cat. No.: B4519237
M. Wt: 353.5 g/mol
InChI Key: YJISBSRWBQUYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)ethyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H27N3O3S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17731291 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents

Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent widely used in research for its low toxicity and environmental compatibility. It finds applications in medicine, biotechnology, electrochemistry, and laser physics. The review highlights DMSO's interaction with cosolvents, emphasizing its hydrogen bonding and influence on molecular structures, which is crucial for understanding its behavior in various solvents and its applications in scientific research (Kiefer, Noack, & Kirchner, 2011).

Sulfonamides: A Patent Review

Sulfonamides, which include a primary sulfonamide moiety, have been the backbone of many clinically used drugs, such as diuretics and carbonic anhydrase inhibitors (CAIs). The review covers novel sulfonamides investigated between 2008 and 2012, focusing on their scientific and patent literature. This reflects the ongoing need for novel sulfonamide compounds to serve as selective drugs for various diseases, showcasing the structural motif's potential in future drug development (Carta, Scozzafava, & Supuran, 2012).

Applications of Tert-Butanesulfinamide in the Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This review provides an overview of the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, highlighting its role in producing structurally diverse and therapeutically relevant compounds (Philip et al., 2020).

Sulfa Drug Analogs and Their Biological Importance

The review discusses the synthesis and biological activities of N-sulfonylamino azinones, emphasizing their diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This showcases the continued importance of sulfonylated compounds in medicinal chemistry and their potential in developing new therapeutic agents (Elgemeie, Azzam, & Elsayed, 2019).

Dimethyl Sulfoxide (DMSO) as a Therapeutic Agent and Drug Vehicle for Eye Diseases

This review focuses on DMSO's therapeutic and pharmaceutical properties, such as its anti-inflammatory, analgesic, and membrane penetration enhancement capabilities. It highlights DMSO's potential in treating various acute and chronic ocular disorders, underscoring its safety and formulation benefits for ophthalmological applications (Hoang et al., 2021).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[1-(4-methylphenyl)ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-13-7-9-15(10-8-13)14(2)18-17(21)16-6-5-11-20(12-16)24(22,23)19(3)4/h7-10,14,16H,5-6,11-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJISBSRWBQUYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.